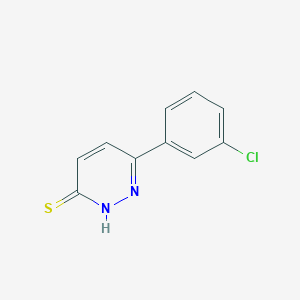

6-(3-氯苯基)哒嗪-3(2H)-硫酮

描述

Synthesis Analysis

Pyridazinone, a derivative of pyridazine, has been found to exhibit a wide range of pharmacological activities . A number of 6-aryl-3 (2H)-pyridazinone derivatives substituted at position 5 have been synthesized . Their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .Molecular Structure Analysis

Pyridazines are organic compounds derived by replacing two carbons in the benzene ring by nitrogen atoms . Pyridazinones are a category of pyridazine which contain nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Chemical Reactions Analysis

Pyridazinones have been found to exhibit a wide range of pharmacological activities . A variety of approaches to use the pyridazinone system in drug design have been well described in a number of recent articles .Physical And Chemical Properties Analysis

The molecular weight of 6-(3-chlorophenyl)pyridazine-3(2H)-thione is 206.62800 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available .科学研究应用

腐蚀抑制

研究表明,哒嗪的衍生物,例如 6-苯基-2H-哒嗪-3-硫酮,是酸性环境中低碳钢的有效缓蚀剂。抑制效果归因于分子结构中硫原子的存在,增强了在金属表面的吸附 (Khadiri et al., 2016).

抗菌活性

哒嗪衍生物,包括基于 6-氯哒嗪-3-(2H)-硫酮的衍生物,已被合成并显示出对各种革兰氏阳性菌、革兰氏阴性菌和真菌具有显着的抗菌活性 (El-Salam et al., 2013).

杂环化合物合成

6-(3-氯苯基)哒嗪-3(2H)-硫酮作为各种杂环化合物的合成中的关键中间体,包括具有潜在抗肿瘤活性的喹唑啉酮和吡唑衍生物 (El-Ghaffar et al., 2012).

理论和量子化学研究

密度泛函理论 (DFT) 计算已被用于研究哒嗪衍生物(包括 6-(3-氯苯基)哒嗪-3(2H)-硫酮)对金属腐蚀的抑制作用。这些研究深入了解了影响其作为缓蚀剂有效性的分子特性 (Zarrouk et al., 2012).

作用机制

Target of Action

It’s known that pyridazinone derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities . They have been associated with a plethora of activities, including antimicrobial, antitubercular, analgesic, anti-inflammatory, antidiabetic, antihypertensive, antiplatelet, anticancer, antifungal, antidepressant–anxiolytic, anticonvulsant, bronchodilatory (for asthma) and anti-allergic, antifeedant, inhibition of linolenic acid, activity for neurological disorders, and many other properties .

Mode of Action

It’s known that a number of 6-aryl-3(2h)-pyridazinone derivatives substituted at position 5 have been synthesized, and their mechanism of action is found to be based on their capacity to inhibit calcium ion influx, which is required for the activation of platelet aggregation .

安全和危害

未来方向

Pyridazinones hold considerable interest relative to the preparation of organic intermediates and physiologically active compounds . Several drugs based on its nucleus have come into light . This nucleus is also known as “wonder nucleus” as it has given many compounds with a varied range of pharmacodynamic profile . Therefore, it is expected that pyridazinones will continue to be an area of active research in the future .

属性

IUPAC Name |

3-(3-chlorophenyl)-1H-pyridazine-6-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2S/c11-8-3-1-2-7(6-8)9-4-5-10(14)13-12-9/h1-6H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBTIGJNEUJXILU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NNC(=S)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

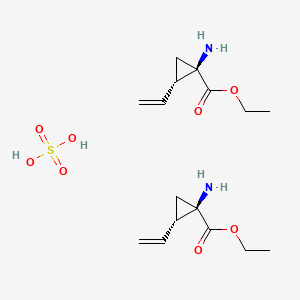

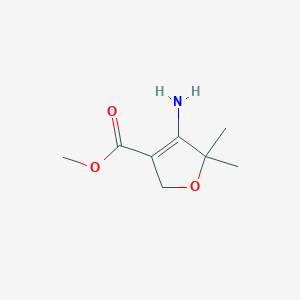

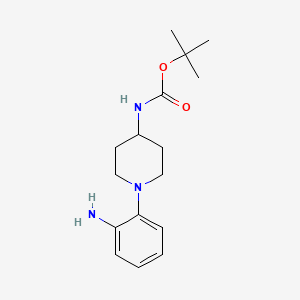

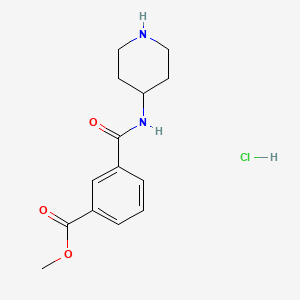

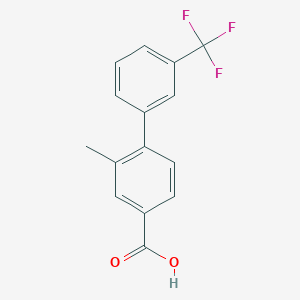

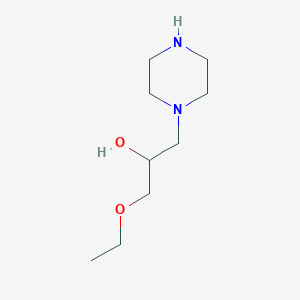

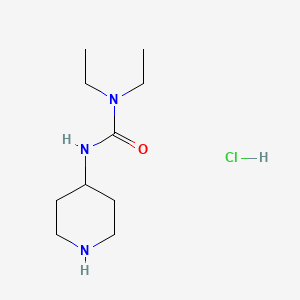

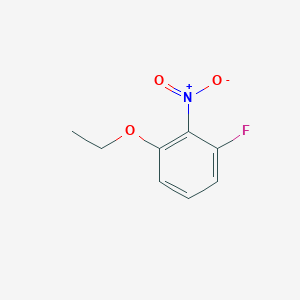

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

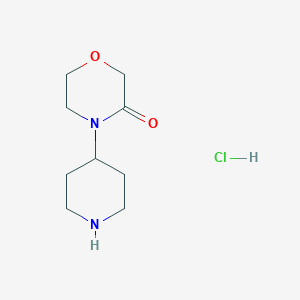

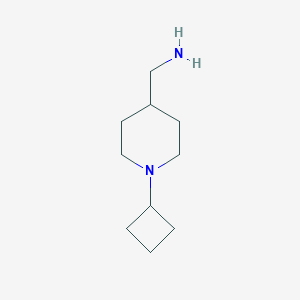

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Oxaspiro[2.5]octan-1-amine](/img/structure/B1422194.png)